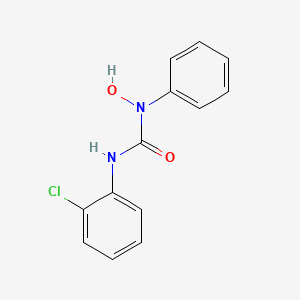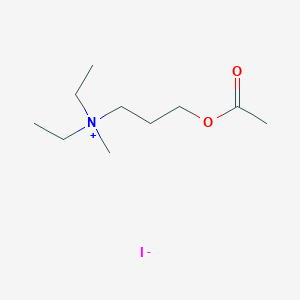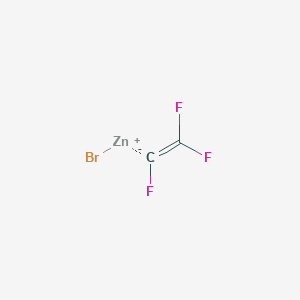
Zinc, bromo(trifluoroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bromo(trifluoroethenyl)- is a chemical compound with the molecular formula C2BrF3Zn It is a zinc complex that contains a bromo(trifluoroethenyl) ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc, bromo(trifluoroethenyl)- typically involves the reaction of zinc bromide with trifluoroethylene under specific conditions. One common method is the direct reaction of zinc bromide with trifluoroethylene in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of zinc, bromo(trifluoroethenyl)- may involve large-scale reactions using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc, bromo(trifluoroethenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and other reduced species.
Substitution: The bromo(trifluoroethenyl) ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or other halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands.
Scientific Research Applications
Zinc, bromo(trifluoroethenyl)- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of zinc, bromo(trifluoroethenyl)- involves its ability to coordinate with other molecules and participate in various chemical reactions. The bromo(trifluoroethenyl) ligand can act as a nucleophile or electrophile, depending on the reaction conditions. The zinc center plays a crucial role in stabilizing the intermediate species and facilitating the reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Zinc bromide (ZnBr2): A simple zinc halide used in various chemical reactions.
Zinc, chloro(trifluoroethenyl)-: A similar compound with a chloro(trifluoroethenyl) ligand instead of bromo.
Zinc, iodo(trifluoroethenyl)-: Another similar compound with an iodo(trifluoroethenyl) ligand.
Uniqueness
Zinc, bromo(trifluoroethenyl)- is unique due to the presence of the bromo(trifluoroethenyl) ligand, which imparts specific chemical properties and reactivity. The trifluoroethenyl group provides electron-withdrawing effects, making the compound more reactive in certain types of chemical reactions compared to its chloro and iodo counterparts.
Properties
CAS No. |
105417-08-1 |
|---|---|
Molecular Formula |
C2BrF3Zn |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
bromozinc(1+);1,1,2-trifluoroethene |
InChI |
InChI=1S/C2F3.BrH.Zn/c3-1-2(4)5;;/h;1H;/q-1;;+2/p-1 |
InChI Key |
XOCYBEXNNHLESB-UHFFFAOYSA-M |
Canonical SMILES |
[C-](=C(F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



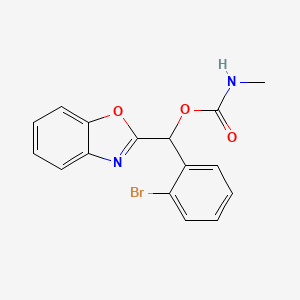
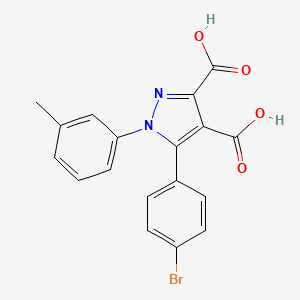

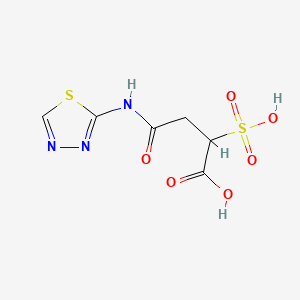
![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
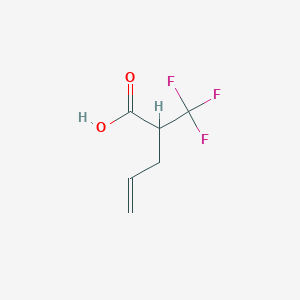
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)
